HZ2 Exhibits 3-Fold Lower Constipation Liability Than Morphine in Direct Comparison
In a direct head-to-head comparison using the charcoal intestinal passage and PGE2-induced diarrhea tests in mice, HZ2 demonstrated a constipational potential that was approximately 3-fold less than that of morphine [1]. This indicates a significantly improved gastrointestinal tolerability profile compared to the prototypical μ-opioid analgesic.
| Evidence Dimension | Constipational potential |
|---|---|
| Target Compound Data | Constipational effect |
| Comparator Or Baseline | Morphine (constipational effect) |
| Quantified Difference | ~3-fold reduction in constipation liability |
| Conditions | Mouse charcoal intestinal passage and PGE2-induced diarrhea tests |
Why This Matters
Reduced constipation is a key advantage for selecting HZ2 over morphine in pain models where minimizing gastrointestinal adverse effects is a primary objective.
- [1] Kögel, B., Christoph, T., & Schneider, J. (1998). HZ2, a Selective Kappa-Opioid Agonist. CNS Drug Reviews, 4(1), 54-70. View Source
